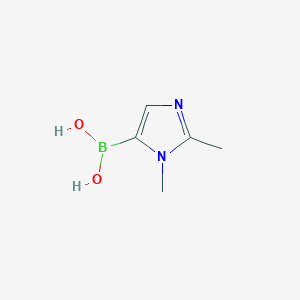
Methyl-8-Amino-5,6,7,8-Tetrahydronaphthalin-2-carboxylat
Übersicht
Beschreibung
Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetrische Synthese von Alkaloiden
Methyl-8-Amino-Tetrahydronaphthalin-Derivate: sind entscheidend für die asymmetrische Synthese von Alkaloiden. Sie dienen als chirale Liganden in Metallkatalysatoren für die asymmetrische Transferhydrierung (ATH) von Dihydroisochinolinen, die wichtige Zwischenprodukte bei der Herstellung biologisch aktiver Alkaloide sind . Dieser Prozess ist entscheidend für die Herstellung enantiomerenreiner Amine, die in vielen Pharmazeutika und Feinchemikalien vorkommen.
Entwicklung von chiralen Aminen
Die Struktur der Verbindung ist vorteilhaft für die Entwicklung von chiralen Aminen, die in der Pharmaindustrie unerlässlich sind. Fast 40-45% der niedermolekularen Pharmazeutika enthalten ein chirales Aminfragment, das ein zentrales Strukturmotiv für ihre biologische Aktivität ist .
Antiproliferative Aktivität
Forscher haben Derivate auf antiproliferative Aktivität gegen verschiedene Krebszelllinien getestet, darunter menschliche T-Lymphozytenzellen, Gebärmutterhalskarzinomzellen und kolorektales Adenokarzinom . Diese Anwendung ist für die Krebsforschung und die Entwicklung neuer Behandlungsmethoden von Bedeutung.
Synthese von Naturstoffanalogen
Die Verbindung wird zur Synthese von Indolderivaten verwendet, die in Naturprodukten und ausgewählten Alkaloiden weit verbreitet sind . Diese Derivate spielen eine wichtige Rolle in der Zellbiologie und haben Anwendungen bei der Behandlung verschiedener Erkrankungen, einschließlich Krebs.
Katalyseforschung
Die Derivate der Verbindung werden in der Katalyseforschung eingesetzt, insbesondere bei der Entwicklung neuer Methoden zur Synthese heterocyclischer Chemie. Diese Forschung ist grundlegend für die grüne synthetische organische Chemie und die Entwicklung neuer katalytischer Prozesse .
Materialwissenschaftliche Anwendungen
Die Verbindung ist auch in der Materialwissenschaft relevant, wo ihre Derivate zur Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden können. Wissenschaftler nutzen die Struktur der Verbindung, um ihr Potenzial für die Herstellung innovativer Materialien zu erforschen .
Biochemische Analyse
Biochemical Properties
Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate for certain enzymes, leading to the formation of specific products. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s stability, reactivity, and overall function in biochemical pathways .
Cellular Effects
Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interactions with biomolecules at the molecular level. It may bind to specific receptors or enzymes, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, protein synthesis, and other cellular processes. The compound’s structure allows it to fit into the active sites of enzymes or receptors, facilitating these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different products, which can have varying effects on cellular function. Long-term studies in vitro or in vivo can provide insights into the compound’s stability and its long-term effects on cells and tissues .
Dosage Effects in Animal Models
The effects of Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as promoting cell growth or differentiation. At higher doses, it may exhibit toxic or adverse effects, including cell death or tissue damage. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Transport and Distribution
The transport and distribution of Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate within cells and tissues are important for its function. The compound may interact with specific transporters or binding proteins, facilitating its movement across cell membranes and within cellular compartments. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall role in cellular processes .
Eigenschaften
IUPAC Name |
methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7,11H,2-4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXJNEAOJHBQIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCC2N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666525 | |
| Record name | Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501441-76-5 | |
| Record name | Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)


![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1451522.png)
![3-[(4-Fluorobenzyl)oxy]piperidine](/img/structure/B1451524.png)

![1-Oxa-8-azaspiro[4.5]decan-3-ol](/img/structure/B1451528.png)

![2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1451531.png)

![1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1451533.png)
